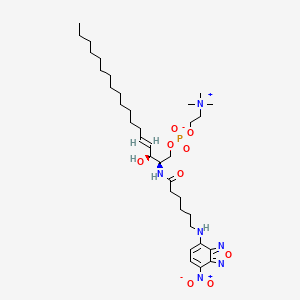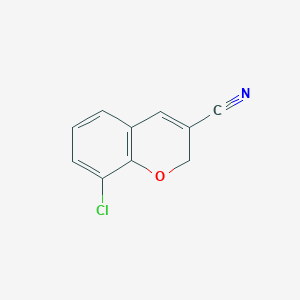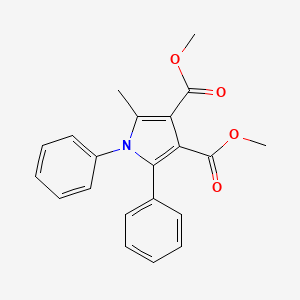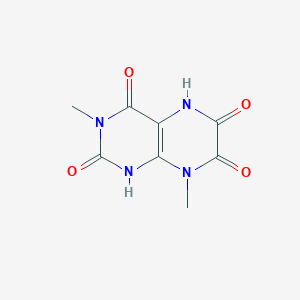
3,8-Dimethyl-1,5-dihydropteridine-2,4,6,7-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6,7(1H,3H)-PTERIDINETETRONE,5,8-DIHYDRO-3,8-DIMETHYL- is a heterocyclic compound with a pteridine core structure. This compound is characterized by its four ketone groups and two methyl groups, which contribute to its unique chemical properties. Pteridines are known for their biological significance, particularly in the context of folate metabolism and as cofactors in various enzymatic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,7(1H,3H)-PTERIDINETETRONE,5,8-DIHYDRO-3,8-DIMETHYL- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of 2,4,5-triaminopyrimidine with diethyl oxalate, followed by oxidation to introduce the ketone functionalities. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4,6,7(1H,3H)-PTERIDINETETRONE,5,8-DIHYDRO-3,8-DIMETHYL- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pteridine derivatives with additional ketone or carboxyl groups, while reduction can produce hydroxylated pteridines.
Scientific Research Applications
2,4,6,7(1H,3H)-PTERIDINETETRONE,5,8-DIHYDRO-3,8-DIMETHYL- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pteridine derivatives.
Biology: Studied for its role in enzyme cofactors and folate metabolism.
Medicine: Investigated for potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2,4,6,7(1H,3H)-PTERIDINETETRONE,5,8-DIHYDRO-3,8-DIMETHYL- involves its interaction with specific molecular targets, such as enzymes involved in folate metabolism. The compound can act as a competitive inhibitor, binding to the active site of the enzyme and preventing the substrate from accessing it. This inhibition can disrupt metabolic pathways and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pteridine: The parent compound of the pteridine family, lacking the ketone and methyl groups.
Folic Acid: A pteridine derivative with significant biological importance.
Methotrexate: A pteridine-based drug used in cancer therapy.
Uniqueness
2,4,6,7(1H,3H)-PTERIDINETETRONE,5,8-DIHYDRO-3,8-DIMETHYL- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its multiple ketone groups and methyl substitutions differentiate it from other pteridine derivatives, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H8N4O4 |
|---|---|
Molecular Weight |
224.17 g/mol |
IUPAC Name |
3,8-dimethyl-1,5-dihydropteridine-2,4,6,7-tetrone |
InChI |
InChI=1S/C8H8N4O4/c1-11-4-3(9-5(13)7(11)15)6(14)12(2)8(16)10-4/h1-2H3,(H,9,13)(H,10,16) |
InChI Key |
FYLPUDJJGGLHDL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2)C)NC(=O)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Cyclopropanedicarboxylic acid bis [(1R, 2S, 5R)]-5-methyl-2-(1-methylethyl)](/img/structure/B13797510.png)
![3-Methyl-7-(methylsulfanyl)-2h-pyrazolo[4,3-d]pyrimidine](/img/structure/B13797516.png)
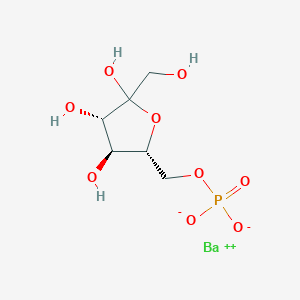

![2-[(6-Amino-1,3-benzodioxol-5-yl)oxy]ethanol](/img/structure/B13797536.png)
![1-[2-(2-Propoxyethoxy)ethoxy]propane](/img/structure/B13797540.png)
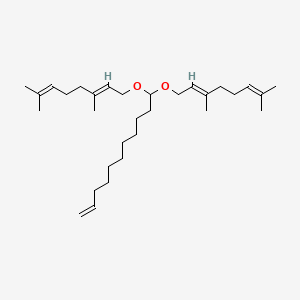
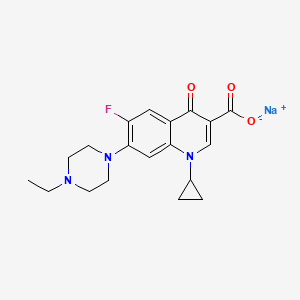
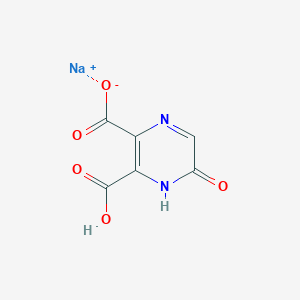
![N-[N'-(2-methylbutan-2-yl)-N-pyridin-3-ylcarbamimidoyl]formamide](/img/structure/B13797567.png)
